JNJ-5207852 Dihydrochloride: A Technical Guide to its Primary Target and Mechanism of Action
JNJ-5207852 Dihydrochloride: A Technical Guide to its Primary Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-5207852 dihydrochloride (B599025) is a potent and selective antagonist of the histamine (B1213489) H3 receptor (H3R), a key presynaptic autoreceptor in the central nervous system. This technical guide provides a comprehensive overview of the primary target of JNJ-5207852, its mechanism of action, and the experimental methodologies used to characterize its pharmacological profile. Quantitative binding affinity data are presented, along with detailed protocols for key in vitro and in vivo assays. Furthermore, the canonical signaling pathway of the histamine H3 receptor is illustrated to provide context for the antagonistic action of JNJ-5207852.
Primary Target: Histamine H3 Receptor (H3R)
The primary molecular target of JNJ-5207852 dihydrochloride is the histamine H3 receptor (H3R).[1][2][3][4][5][6][7][8][9][10] JNJ-5207852 acts as a high-affinity, selective, and orally active antagonist at this receptor.[6][7][8][11] Some studies also classify it as a neutral antagonist.[1][5][6][7][8] Its antagonism has been demonstrated at both rat and human H3 receptors.[1][2][3][4][5][6][7][8][9][10] The selectivity of JNJ-5207852 for the H3R is high, with negligible binding to other receptors, transporters, and ion channels at concentrations up to 1 μM.[1][5][6] The wake-promoting effects of JNJ-5207852 have been shown to be absent in H3 receptor knockout mice, further validating the H3R as its primary target.[1][2][5][6][9]
Mechanism of Action and Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[12] As a presynaptic autoreceptor, its activation by histamine inhibits the synthesis and release of histamine. It also functions as a heteroreceptor, modulating the release of other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.
By acting as an antagonist, JNJ-5207852 blocks the constitutive activity of the H3R and/or the binding of endogenous histamine. This disinhibition leads to an increased release of histamine and other neurotransmitters, which is believed to underlie its wake-promoting and nootropic effects.[1][5][6]
The canonical signaling pathway initiated by H3R activation involves the following steps:
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Agonist Binding: Histamine binds to the H3R.
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G-Protein Activation: The receptor-agonist complex facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein, leading to the dissociation of the Gαi/o and Gβγ subunits.
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Downstream Effects of Gαi/o: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA) and the phosphorylation of the cAMP response element-binding protein (CREB).
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Downstream Effects of Gβγ: The Gβγ subunit can modulate the activity of various effector proteins, including ion channels and other enzymes.
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MAPK/PI3K Pathway Modulation: Activation of the H3R can also lead to the modulation of the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) signaling pathways.[12]
JNJ-5207852, as an antagonist, prevents these downstream signaling events from occurring in response to histamine.
Histamine H3 Receptor Signaling Pathway
Quantitative Data
The binding affinity of JNJ-5207852 for the histamine H3 receptor has been determined in several studies. The following table summarizes the key quantitative data.
| Parameter | Species | Value | Reference |
| pKi | Human | 9.24 ± 0.21 | [1][5] |
| Rat | 8.90 ± 0.17 | [1][5] | |
| Ki | Rat | 1.2 nM | [10] |
| pKd | Human | 8.69 | [7] |
| Rat | 8.84 | [7] | |
| ED50 (ex vivo) | Mouse | 0.13 mg/kg (s.c.) | [1][5][6][10] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of JNJ-5207852 with the histamine H3 receptor.
Radioligand Binding Assay
This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of JNJ-5207852 for the human and rat histamine H3 receptors.
Materials:
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Membrane preparations from cells expressing recombinant human or rat H3 receptors (e.g., HEK293 or CHO cells).
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Radioligand: [³H]-Nα-methylhistamine.
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JNJ-5207852 dihydrochloride.
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Non-specific binding control: Histamine (10 µM).
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Assay Buffer: 50 mM Tris-HCl, pH 7.4.
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Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
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96-well filter plates (e.g., GF/C).
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Scintillation cocktail.
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Scintillation counter.
Protocol:
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Prepare serial dilutions of JNJ-5207852 in assay buffer.
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In a 96-well plate, add in the following order:
-
Assay buffer.
-
JNJ-5207852 or vehicle control.
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Radioligand ([³H]-Nα-methylhistamine) at a concentration near its Kd.
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Membrane preparation.
-
-
For determination of non-specific binding, add 10 µM histamine instead of JNJ-5207852.
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Incubate the plate at room temperature for 60-120 minutes with gentle agitation.
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Terminate the binding reaction by rapid filtration through the pre-soaked filter plates using a cell harvester.
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Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
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Dry the filter plates and add scintillation cocktail to each well.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Experimental Workflow: Radioligand Binding Assay
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to a receptor of interest.
Objective: To determine the functional antagonist activity of JNJ-5207852 at the histamine H3 receptor.
Materials:
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Membrane preparations from cells expressing H3 receptors.
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[³⁵S]GTPγS.
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GDP.
-
Histamine (agonist).
-
JNJ-5207852 dihydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
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96-well filter plates.
-
Scintillation counter.
Protocol:
-
Pre-incubate membranes with GDP to ensure G proteins are in their inactive state.
-
Prepare serial dilutions of JNJ-5207852 and the agonist (histamine).
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
JNJ-5207852 or vehicle.
-
Histamine at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Membrane preparation.
-
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Terminate the reaction by rapid filtration.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
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Analyze the data to determine the IC₅₀ of JNJ-5207852 in inhibiting agonist-stimulated [³⁵S]GTPγS binding.
Ex Vivo Autoradiography
This technique is used to measure receptor occupancy in the brain after systemic administration of a drug.
Objective: To determine the in vivo brain H3 receptor occupancy of JNJ-5207852.
Materials:
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Mice.
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JNJ-5207852 dihydrochloride.
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Radioligand for H3R (e.g., [³H]-Nα-methylhistamine).
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Cryostat.
-
Phosphor imaging plates or film.
Protocol:
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Administer various doses of JNJ-5207852 (e.g., subcutaneously) to different groups of mice.
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A control group receives vehicle.
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After a specific time (e.g., 1 hour), euthanize the animals and rapidly remove the brains.
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Freeze the brains and prepare thin (e.g., 20 µm) coronal or sagittal sections using a cryostat.
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Mount the sections on microscope slides.
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Incubate the sections with the H3R radioligand.
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Wash the sections to remove unbound radioligand.
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Expose the dried sections to phosphor imaging plates or film.
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Quantify the density of radioligand binding in specific brain regions.
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Calculate the percentage of receptor occupancy at each dose of JNJ-5207852 compared to the vehicle-treated group.
Conclusion
JNJ-5207852 dihydrochloride is a well-characterized, potent, and selective histamine H3 receptor antagonist. Its mechanism of action, involving the blockade of H3R-mediated signaling, leads to the disinhibition of histamine and other neurotransmitter release in the brain. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical resource for researchers in the fields of pharmacology and drug development interested in the histamine H3 receptor and its ligands.
References
- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfur-35 GTP Binding Assays | Revvity [revvity.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Acute wake-promoting actions of JNJ-5207852, a novel, diamine-based H3 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute wake-promoting actions of JNJ-5207852, a novel, diamine-based H3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JNJ-5207852 dihydrochloride | Histamine Receptor | TargetMol [targetmol.com]
- 10. Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [35S]GTPγS Binding in G Protein-Coupled Receptor Assays | Springer Nature Experiments [experiments.springernature.com]
- 12. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
